

Guanfacine: A Technical Guide to Synthesis, Chemical Properties, and Mechanism of Action

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Compound of Interest

Compound Name: *Guanofuracin*

Cat. No.: *B1243038*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and signaling pathways of guanfacine. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of complex biochemical processes.

Chemical and Physical Properties

Guanfacine hydrochloride is a white to off-white crystalline powder.^{[1][2]} It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.^[1] A summary of its key chemical and physical properties is presented below.

Table 1: Physicochemical Properties of Guanfacine and its Hydrochloride Salt

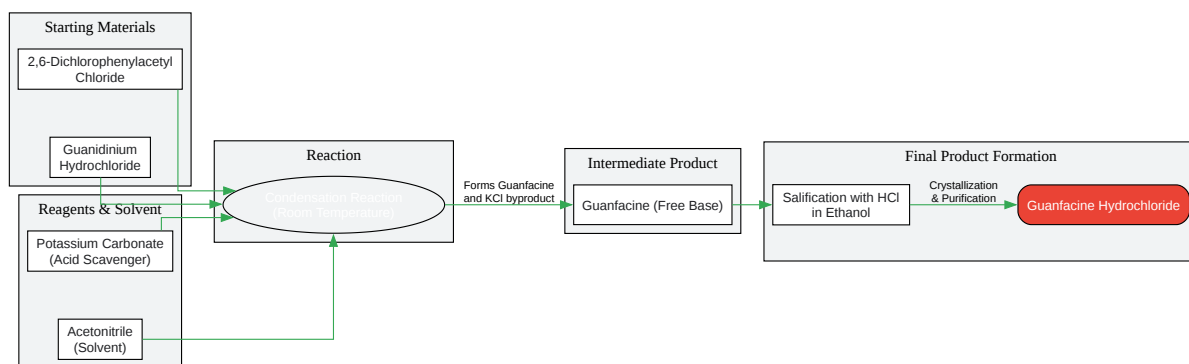
Property	Value	Source(s)
Chemical Formula	C ₉ H ₉ Cl ₂ N ₃ O (Guanfacine)	[1]
C ₉ H ₉ Cl ₂ N ₃ O · HCl (Guanfacine HCl)	[1]	
Molecular Weight	246.09 g/mol (Guanfacine)	[2]
282.55 g/mol (Guanfacine HCl)	[1]	
Melting Point	225-227 °C (Guanfacine HCl)	[1]
pKa (Strongest Basic)	8.65	[3]
pKa (Strongest Acidic)	11.64	[3]
Solubility (Guanfacine HCl)	Sparingly soluble in water and alcohol	[1][2]
Slightly soluble in acetone	[1][2]	
0.420 mg/mL in 0.1 N HCl	[4]	
1.265 mg/mL in acetate buffer (pH 4.5)	[4]	
1.302 mg/mL in phosphate buffer (pH 6.8)	[4]	
CAS Number	29110-47-2 (Guanfacine)	[2]
29110-48-3 (Guanfacine HCl)	[1]	

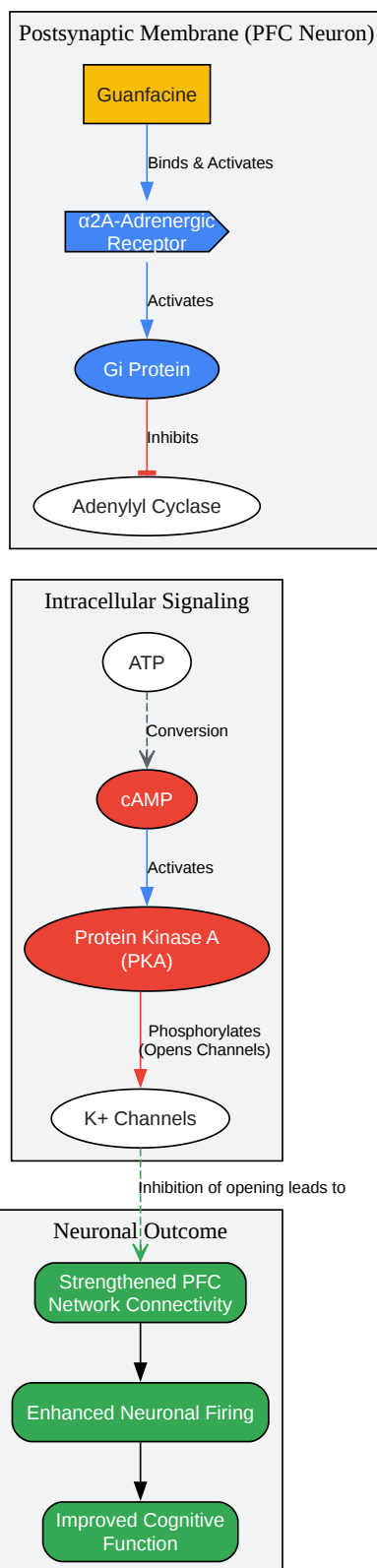
Table 2: Pharmacokinetic Properties of Guanfacine

Property	Value	Source(s)
Bioavailability	63–94%	[5]
Protein Binding	98%	[5]
Metabolism	Hepatic, primarily via CYP2D6	[5]
Elimination Half-life	4.5–25 hours	[5]
Excretion	Primarily renal (80%)	[5]

Synthesis of Guanfacine Hydrochloride

Guanfacine hydrochloride can be synthesized through various routes. A common and illustrative method involves the reaction of 2,6-dichlorophenylacetyl chloride with guanidinium hydrochloride in the presence of a base. This approach is efficient and proceeds through well-understood chemical transformations.





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